molecular formula C10H13F7O2 B14461974 Butyl 2,2,3,3,4,4,5-heptafluorohexanoate CAS No. 66152-49-6

Butyl 2,2,3,3,4,4,5-heptafluorohexanoate

Cat. No.: B14461974
CAS No.: 66152-49-6
M. Wt: 298.20 g/mol
InChI Key: FAZVIUIYPRIRFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate typically involves the esterification of heptafluorohexanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3,4,4,5-heptafluorohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2,2,3,3,4,4,5-heptafluorohexanoate finds applications in several scientific fields:

Mechanism of Action

The mechanism of action of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate is primarily based on its ability to interact with various molecular targets through its fluorinated ester group. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

Butyl 2,2,3,3,4,4,5-heptafluorohexanoate stands out due to its specific ester structure combined with a high degree of fluorination. This combination imparts unique properties such as enhanced chemical stability, high resistance to hydrolysis, and increased lipophilicity compared to other similar fluorinated compounds .

Properties

CAS No.

66152-49-6

Molecular Formula

C10H13F7O2

Molecular Weight

298.20 g/mol

IUPAC Name

butyl 2,2,3,3,4,4,5-heptafluorohexanoate

InChI

InChI=1S/C10H13F7O2/c1-3-4-5-19-7(18)9(14,15)10(16,17)8(12,13)6(2)11/h6H,3-5H2,1-2H3

InChI Key

FAZVIUIYPRIRFF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(C(C(C)F)(F)F)(F)F)(F)F

Origin of Product

United States

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